2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one
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Overview
Description
2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one is an organic compound featuring a cyclopentadienone core substituted with two 5-nitrothiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where a cyclopentadienone derivative reacts with a thiophene derivative under controlled conditions. The reaction conditions often include the use of a catalyst and specific temperature settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and efficient production techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The thiophene rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Products may include further oxidized nitro derivatives.
Reduction: Products include amine derivatives of the original compound.
Substitution: Products include halogenated derivatives of the thiophene rings.
Scientific Research Applications
2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s biological activity. The thiophene rings can interact with various biomolecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(thiophen-2-yl)cyclopenta-2,4-dien-1-one: Lacks the nitro groups, resulting in different chemical and biological properties.
2,3-Bis(5-bromothiophen-2-yl)cyclopenta-2,4-dien-1-one: Contains bromine substituents instead of nitro groups, leading to variations in reactivity and applications.
Uniqueness
2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
144039-70-3 |
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Molecular Formula |
C13H6N2O5S2 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
2,3-bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C13H6N2O5S2/c16-8-2-1-7(9-3-5-11(21-9)14(17)18)13(8)10-4-6-12(22-10)15(19)20/h1-6H |
InChI Key |
GFTZHNZVFMMFKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=C1C2=CC=C(S2)[N+](=O)[O-])C3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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